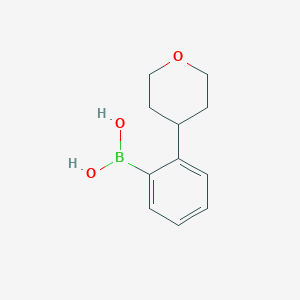

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

Description

BenchChem offers high-quality 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(oxan-4-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCFFSZOKFPGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

This technical guide provides a comprehensive overview of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, a specialized organoboron compound with significant potential in synthetic organic chemistry and drug discovery. Due to its specific ortho-substitution with a bulky aliphatic heterocycle, this molecule presents unique characteristics in terms of synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage advanced building blocks for the synthesis of complex molecular architectures.

Molecular Profile and Physicochemical Properties

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is an arylboronic acid characterized by a tetrahydropyran (THP) ring directly attached to the ortho-position of the phenylboronic acid moiety. This substitution pattern imparts significant steric hindrance around the boronic acid group, which influences its reactivity and handling.

Table 1: Physicochemical Properties of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

| Property | Value (Predicted/Typical) |

| Chemical Formula | C₁₁H₁₅BO₃ |

| Molecular Weight | 206.05 g/mol |

| Appearance | White to off-white crystalline solid.[1][2] |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF); poorly soluble in non-polar solvents (e.g., hexanes) and water.[2] |

| pKa | Estimated to be in the range of 8.5-9.5 in aqueous solution, typical for arylboronic acids. The alkyl substituent may slightly increase the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8).[3][4] |

| Stability | Moderately stable to air and moisture but can undergo dehydration to form the corresponding boroxine (a trimeric anhydride).[2] Best stored under an inert atmosphere at low temperatures.[5] Hygroscopic.[6] |

| Hazard Identification | May cause skin, eye, and respiratory irritation.[7][8] Standard safe handling procedures for chemical reagents should be followed.[9] |

Strategic Synthesis Pathway

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is not widely documented, necessitating a rational design of a synthetic route. A robust two-stage strategy is proposed, beginning with the formation of the key C(sp²)-C(sp³) bond, followed by regioselective installation of the boronic acid functionality.

Stage 1: C-C Bond Formation via Negishi Coupling

The initial step involves a palladium-catalyzed Negishi cross-coupling reaction.[10][11] This method is well-suited for creating C(sp³)-C(sp²) bonds and offers good functional group tolerance.[12] The reaction couples 1-bromo-2-iodobenzene with a pre-formed organozinc reagent derived from 4-bromotetrahydro-2H-pyran. The differential reactivity of the aryl halides allows for the selective coupling at the iodine-bearing position.

Stage 2: Directed Ortho-Metalation and Borylation

The second stage leverages the principle of directed ortho-metalation (DoM).[13][14] The bromo-substituent on the phenyl ring of the intermediate product acts as a directing group for lithiation at the adjacent ortho-position. Subsequent quenching of the resulting aryllithium species with a trialkyl borate ester, followed by acidic workup, yields the target boronic acid.[15]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The steric hindrance at the ortho-position of the boronic acid requires carefully optimized reaction conditions to achieve high yields and avoid side reactions like protodeborylation.

The use of specialized phosphine ligands, which are both bulky and electron-rich, is crucial. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle while stabilizing the palladium center.[16][17][18]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid with a sterically hindered aryl bromide, such as 1-bromo-2,4,6-trimethylbenzene. The choice of a specialized ligand and robust base is critical for success.[16]

Materials:

-

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.2 equiv.)

-

Aryl bromide (e.g., 1-bromo-2,4,6-trimethylbenzene) (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Buchwald S-Phos ligand (4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equiv.), finely ground and dried

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide, 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos ligand.

-

Causality: The use of a flame-dried flask and inert atmosphere (Argon or Nitrogen) is essential to prevent the deactivation of the palladium catalyst by oxygen and moisture.

-

-

Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe.

-

Causality: Degassed solvent minimizes dissolved oxygen. Anhydrous conditions prevent the hydrolysis of the boronic acid to benzene (protodeborylation), a common side reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Causality: Elevated temperatures are required to overcome the activation energy for the coupling of sterically hindered substrates. The S-Phos ligand is thermally stable and promotes efficient catalysis under these conditions.[18]

-

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Causality: The aqueous wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the coupling and the integrity of the biaryl product.

-

Conclusion and Future Outlook

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid represents a valuable, albeit challenging, building block for organic synthesis. Its sterically encumbered nature necessitates specialized synthetic and coupling protocols but offers access to novel chemical space, particularly for the construction of molecules with controlled three-dimensional architectures. The methodologies outlined in this guide provide a robust framework for the synthesis and application of this compound, empowering researchers to explore its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Lee, S., Jørgensen, M., & Hartwig, J. F. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3428–3437. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2844-2846. [Link]

-

Kwong, F. Y., et al. (2012). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 51(39), 9748-9752. [Link]

-

Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

-

Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. [Link]

-

Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides: A New Strategy for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 41(11), 1555-1564. [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations in synthetic organic chemistry. Chemical Reviews, 90(6), 879-933. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

Leermann, T., & Leroux, F. R. (2011). A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents. Synlett, 2011(13), 1867-1870. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 229-247). John Wiley & Sons, Inc. [Link]

- Hartwig, J. F. (2010).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. carlroth.com [carlroth.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. baranlab.org [baranlab.org]

- 15. epub.jku.at [epub.jku.at]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) for 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

Technical Safety & Handling Guide: 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

Part 1: Molecular Identity & Critical Architecture

Status: Novel/Custom Intermediate CAS Registry Number: Not Publicly Listed (Treat as Proprietary/Novel) Chemical Class: Ortho-Substituted Arylboronic Acid / Heterocyclic Scaffold

Structural Analysis & Application Context

This molecule is a specialized building block, likely utilized in the synthesis of kinase inhibitors or CNS-active agents where the tetrahydropyran (THP) ring serves as a polar, metabolic handle. Unlike standard phenylboronic acids, the ortho-substitution (2-position) of the bulky THP ring introduces significant steric strain and electronic modulation.

-

The "Ortho-Effect" (Expert Insight): The proximity of the THP ring to the boronic acid moiety creates a "steric gate." While this can slow down transmetalation in Suzuki-Miyaura couplings (requiring bulky phosphine ligands like S-Phos or X-Phos), it often confers greater hydrolytic stability to the C-B bond compared to its para- or meta- analogs by shielding the boron center from protodeboronation.

| Property | Estimated Value (Read-Across) | Technical Implication |

| Molecular Formula | C₁₁H₁₅BO₃ | Stoichiometry calculations must account for potential anhydride formation. |

| Molecular Weight | 206.05 g/mol | Baseline for molarity; adjust for water content if aged. |

| Physical State | Solid (Powder) | Dust explosion hazard is low but non-zero; inhalation risk is primary. |

| Solubility | DMSO, MeOH, DCM | The THP ring increases polarity; water solubility is higher than unsubstituted PhB(OH)₂. |

| Melting Point | >200°C (Decomposes) | Note:[1][2][3] Boronic acids often dehydrate to boroxines before true melting. |

Part 2: Hazard Profiling & Toxicology (GHS Standards)

Note: As a novel compound, specific toxicological data (LD50) is unavailable. The following classifications are derived from Structural Activity Relationship (SAR) analysis of analogous phenylboronic acids.

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed (Category 4).[4]

-

H315: Causes skin irritation (Category 2).

-

H319: Causes serious eye irritation (Category 2A).

-

H335: May cause respiratory irritation (Category 3).

Precautionary Response (Bench-Level)

-

Inhalation (Critical): The THP moiety does not significantly alter volatility, but the solid dust is an irritant. Use a localized exhaust hood.

-

Skin Contact: Boronic acids can bind to carbohydrates on cell surfaces. Wash immediately with soap and water; do not use alcohol-based sanitizers immediately as they may increase permeability.

-

Eye Contact: Flush for 15 minutes. The acidity of the boronic group (pKa ~8.[2]8) is mild, but mechanical irritation from crystals is significant.

Part 3: Stability Dynamics & Storage Protocols

The Boroxine Equilibrium (The "Silent" Variable) The most critical technical challenge with 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is not its toxicity, but its stoichiometric drift . Boronic acids exist in a reversible equilibrium with their trimeric anhydride form (boroxine).[1][5]

-

Mechanism: Loss of 3 water molecules converts 3 acid molecules into 1 boroxine ring.

-

Trigger: Vacuum drying, desiccator storage, or heating.

-

Consequence: If you weigh 100 mg of "dry" material that has converted to boroxine, you are actually adding ~10-15% more reactive boron species than calculated, potentially leading to side reactions (e.g., homocoupling).

Visualization: The Boronic Acid <-> Boroxine Cycle

Figure 1: The reversible dehydration cycle. Storage under strict desiccation promotes Boroxine formation. Re-hydration occurs rapidly in aqueous reaction media.

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required unless the specific batch is known to oxidize.

-

Container: Tightly sealed glass. Avoid long-term storage in plastic (potential leaching of plasticizers by the organic THP ring).

Part 4: Operational Workflows & Emergency Response

Reaction Setup (Suzuki Coupling)

Due to the ortho-THP steric bulk , standard protocols must be modified:

-

Catalyst: Avoid simple Pd(PPh₃)₄. Use active systems like Pd(dppf)Cl₂ , Pd₂dba₃/S-Phos , or Pd-PEPPSI precatalysts.

-

Base: Use weaker bases (K₃PO₄ or K₂CO₃) rather than strong alkoxides to prevent protodeboronation.

-

Stoichiometry Check: If the bottle is old/dry, assume a 5-10% excess of boron is present due to boroxine formation.

Emergency Response Decision Tree

Figure 2: Immediate response protocols for exposure. Note the specific prohibition of ethanol for skin washing to prevent enhanced absorption.

Part 5: Waste Management & Disposal

-

Classification: Hazardous Chemical Waste (Solid).

-

Protocol:

-

Dissolve in a combustible solvent (Acetone/Ethanol).

-

Transfer to a container labeled "Organic Waste - Halogen Free" (unless coupled with halides).

-

Do NOT dispose of down the drain; boron compounds can be phytotoxic in water treatment outputs.

-

-

Oxidative Quench: If disposing of large reactive quantities, treat with aqueous hydrogen peroxide (carefully) to convert to boric acid and the corresponding phenol before disposal (only if required by local EHS regulations).

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic Acid (General Analog Read-Across).

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: Overcoming Steric and Electronic Barriers in Ortho-Substituted Phenylboronic Acid Couplings

Executive Summary

The Suzuki-Miyaura cross-coupling is the premier method for biaryl synthesis in pharmaceutical development. However, ortho-substituted phenylboronic acids represent a "privileged but problematic" class of building blocks. While ortho-substituents are essential for inducing axial chirality or conformational lock in kinase inhibitors and AT1 antagonists (sartans), they introduce severe steric hindrance and electronic instability.

This guide moves beyond standard textbook definitions to address the causality of failure in these reactions—specifically protodeboronation and transmetallation retardation . We present a self-validating technical framework utilizing specialized dialkylbiaryl phosphine ligands (Buchwald-type) and MIDA-boronate "slow-release" strategies to ensure reproducible high-yield couplings.

Part 1: The Steric and Electronic Conundrum

To solve the low yields associated with ortho-substituted boronic acids, one must first understand that the failure mode is rarely the catalyst dying, but rather the substrate decomposing before it can react.

The Mechanism of Protodeboronation

The primary enemy is protodeboronation —the hydrolytic cleavage of the C-B bond to yield a protio-arene (

-

Base-Catalyzed Instability: In the standard basic conditions of Suzuki coupling, the boronic acid (

) is converted to the boronate anion ( -

The Ortho-Effect: Substituents at the ortho position (especially heteroatoms like fluorine or nitrogen) stabilize the transition state for C-B bond cleavage or form zwitterionic species that accelerate hydrolysis by orders of magnitude [1].

-

The Race: The reaction is a kinetic race between Transmetallation (productive) and Protodeboronation (destructive). Ortho-sterics slow down transmetallation, causing the boronic acid to "wait" in the solution, where it inevitably decomposes.

Visualization: Competing Kinetic Pathways

The following diagram illustrates the kinetic competition. Note that the Boronate Anion is the bifurcation point.

Caption: The "Kinetic Trap": Ortho-substitution slows transmetallation, allowing the rapid protodeboronation pathway to dominate.

Part 2: Synthetic Strategies & Ligand Engineering[2]

Since we cannot easily change the electronic nature of the substrate, we must accelerate the productive pathway (Transmetallation/Reductive Elimination) using engineered ligands.

The Buchwald Solution (SPhos & XPhos)

Dialkylbiaryl phosphines are the gold standard for ortho-substituted couplings. The architecture of ligands like SPhos and XPhos provides two critical advantages:

-

Electronic Activation: The electron-rich phosphine facilitates oxidative addition.

-

Steric Pocket: The bulky biaryl backbone creates a protective pocket around the Pd center, which accelerates reductive elimination—often the bottleneck for bulky substrates [2].

Ligand Selection Matrix

| Ligand | Structure Features | Best Use Case | Solvent Compatibility |

| SPhos | 2,6-dimethoxy substitution | General purpose for ortho-substituted chlorides/bromides. Water-soluble variants available. | Toluene/H2O, Dioxane/H2O |

| XPhos | 2,4,6-triisopropyl substitution | Extremely hindered substrates (e.g., tetra-ortho-substituted biaryls). | THF, Toluene, Butanol |

| RuPhos | Bulky isopropoxy group | Best for electron-poor ortho-substrates and secondary amines. | Dioxane, Toluene |

| PPh3 | Simple Triphenylphosphine | Avoid. Ineffective for hindered ortho-couplings due to lack of steric bulk and electron density. | N/A |

Part 3: The MIDA Boronate "Slow-Release" Strategy[3]

When ligand engineering fails—particularly for unstable 2-heterocyclic boronic acids (e.g., 2-pyridyl)—the MIDA (N-methyliminodiacetic acid) boronate strategy is required.

The Mechanism

MIDA boronates are

-

Bench Stable: Immune to oxidation and protodeboronation in storage.

-

Coupling Inert: They cannot transmetallate in their protected form.

In-Situ Deprotection (The "IV Drip" Effect)

By using a mild aqueous base (K3PO4), the MIDA group hydrolyzes slowly. This releases the active boronic acid at a rate matching the catalytic cycle.

-

Result: The standing concentration of the unstable boronic acid (

) remains low, statistically favoring reaction with the catalyst over bimolecular decomposition [3].

Caption: The MIDA Slow-Release Protocol minimizes the window of opportunity for decomposition.

Part 4: Experimental Protocols

Protocol A: SPhos-Mediated Coupling of Hindered Substrates

Best for: Stable ortho-substituted phenylboronic acids reacting with aryl chlorides.

Reagents:

-

Aryl Chloride (1.0 equiv)[2]

-

Ortho-Substituted Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%) [Ratio 1:2]

-

Base: K3PO4 (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step:

-

Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos in Toluene. Stir at RT for 15 mins. Why? This ensures formation of the active catalytic species (

) before substrate exposure. -

Addition: Add the aryl chloride, boronic acid, and solid K3PO4.

-

Degassing: Sparge with Nitrogen or Argon for 5 mins. Critical: Oxygen kills the electron-rich phosphine ligand.

-

Reaction: Add degassed water. Seal and heat to 80-100°C for 2-12 hours.

-

Validation: Monitor via TLC. If the boronic acid spot disappears but halide remains, add a second portion of boronic acid (0.5 equiv).

Protocol B: MIDA Boronate "Slow Release" Coupling

Best for: Unstable 2-heterocyclic boronates or poly-fluorinated substrates.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

MIDA Boronate (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (3.0 equiv) — Must be anhydrous grade initially

-

Solvent: Dioxane/Water (5:1)[2]

Step-by-Step:

-

Setup: Combine MIDA boronate, aryl halide, Pd catalyst, ligand, and base in a reaction tube.

-

Solvent: Add Dioxane and Water (degassed).

-

Temperature: Heat to 60°C. Note: MIDA hydrolysis is temperature-dependent. 60°C is the "sweet spot" for controlled release [4].

-

Self-Validating Check: If conversion is low after 4 hours, check the pH. As MIDA hydrolyzes, it releases amine byproducts. Ensure the pH remains basic (>9) to drive the hydrolysis equilibrium.

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3] Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

-

Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3] Link

-

Yoneda Labs. (2025). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

Sources

Methodological & Application

Application Note: Overcoming Steric Impediments in the Coupling of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid

Topic: Suzuki-Miyaura coupling conditions for 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid Content Type: Application Notes and Protocols

Executive Summary

This guide details the optimized Suzuki-Miyaura cross-coupling protocols for 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid . This specific building block presents a classic "ortho-substituent" challenge. The bulky tetrahydropyran (THP) ring at the ortho position creates significant steric hindrance, retarding the transmetallation step of the catalytic cycle. Furthermore, ortho-substituted boronic acids exhibit higher rates of protodeboronation compared to their para or meta counterparts.

Successful coupling requires a catalyst system capable of facilitating oxidative addition while remaining sufficiently electron-rich and bulky to force transmetallation despite the steric clash. This note recommends the use of dialkylbiarylphosphine ligands (specifically SPhos and XPhos ) as the primary solution.

Mechanistic Challenges & Strategy

The "Ortho-Effect" Barrier

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, the transmetallation step becomes the bottleneck. The bulky THP group physically obstructs the approach of the boronate species to the Palladium(II) center.

Protodeboronation Risk

Steric strain destabilizes the C-B bond. Under the basic, aqueous conditions required to activate the boronic acid (forming the boronate species

Mitigation Strategy:

-

Ligand: Use ligands with large cone angles (e.g., SPhos) to create a highly active mono-ligated Pd(0) species.

-

Base: Use mild bases (K₃PO₄) rather than strong alkoxides to minimize deboronation.

-

Solvent: A biphasic system (Toluene/Water) is preferred to control the concentration of the active boronate species.

Visualizing the Reaction Pathway

Figure 1: The catalytic cycle highlighting the steric bottleneck at the transmetallation step caused by the ortho-THP group.

Recommended Protocols

Method A: The High-Performance Protocol (Buchwald System)

Best for: Challenging aryl chlorides, electron-rich partners, or when high yields are critical.

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . The methoxy groups on SPhos provide hemilability, stabilizing the Pd center, while the cyclohexyl groups provide the bulk necessary to drive reductive elimination and facilitate the coupling of hindered substrates [1].

Reagents:

-

Substrate: Aryl Halide (1.0 equiv)

-

Boronic Acid: 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)

-

Base: K₃PO₄ (2.0 – 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 309 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (critical for biphasic mixtures).

-

Monitor: Check progress by LCMS at 2 hours. If conversion is slow, continue to 12-16 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄, filter, and concentrate.[1]

Method B: The Robust Industrial Protocol (Pd-dppf)

Best for: Aryl bromides/iodides, scale-up, and general screening.

Pd(dppf)Cl₂ is a robust catalyst where the large "bite angle" of the ferrocenyl ligand helps accommodate steric bulk, although it is generally less active than SPhos for aryl chlorides [2].

Reagents:

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ complex (5 mol%)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step Procedure:

-

Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Base (2.0 mmol) to the flask.

-

Inert: Cycle Nitrogen/Vacuum (3x).

-

Solvent: Add degassed Dioxane (4 mL) and Water (1 mL).

-

Reaction: Heat to 80-90°C for 4-12 hours.

-

Note: This catalyst system is often dark red/black. Filtering through a pad of Celite during workup is recommended to remove palladium black precipitates.

Optimization & Troubleshooting Guide

Decision Matrix for Condition Selection

Figure 2: Decision tree for selecting and optimizing reaction conditions based on electrophile type and observed failure modes.

Comparative Data: Base & Solvent Effects

Typical yields observed for ortho-substituted phenylboronic acids (based on literature precedents for similar steric classes).

| Base | Solvent System | Temp (°C) | Yield Potential | Notes |

| K₃PO₄ | Toluene/H₂O | 100 | High (85-95%) | Best balance. Phosphate buffers pH, reducing deboronation. |

| Na₂CO₃ | DME/H₂O | 80 | Moderate (60-75%) | Standard Suzuki conditions. Often too basic, leading to deboronation. |

| Cs₂CO₃ | Dioxane (Dry) | 100 | Good (70-85%) | Useful if substrate is water-sensitive. |

| KOtBu | THF | 60 | Low (<40%) | Too strong; promotes rapid deboronation and homocoupling. |

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Synthesis of biaryl compounds using 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

An Application Guide to the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid

Authored by: A Senior Application Scientist

Abstract

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and advanced organic materials.[1][2][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C(sp²)-C(sp²) bond that defines these structures, celebrated for its mild conditions and exceptional functional group tolerance.[6][7][8][9] This guide provides an in-depth exploration of this Nobel Prize-winning reaction, with a specific focus on the application of 2-(tetrahydro-2H-pyran-4-yl)phenylboronic acid.[10] The inclusion of the saturated tetrahydropyran (THP) ring, a privileged scaffold in drug discovery, offers a pathway to novel biaryl compounds with potentially enhanced physicochemical properties. We will dissect the reaction mechanism, provide field-proven insights into optimizing reaction parameters, and present a detailed, self-validating protocol for researchers, scientists, and drug development professionals.

The Strategic Importance of the Biaryl Moiety

Biaryl structures are not merely synthetic curiosities; they are integral components of numerous blockbuster drugs, including treatments for hypertension, inflammation, and viral infections.[3][4] Their prevalence stems from the unique structural and electronic properties conferred by the bond between two aromatic rings. This linkage provides a rigid, well-defined three-dimensional scaffold that can be precisely decorated with functional groups to optimize interactions with biological targets.[1][5] The use of coupling partners like 2-(tetrahydro-2H-pyran-4-yl)phenylboronic acid allows for the direct incorporation of desirable non-aromatic, saturated heterocyclic systems, a common strategy in modern drug design to escape "flatland" and improve properties such as solubility and metabolic stability.

Deconstructing the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle powered by a palladium catalyst.[7] Understanding this cycle is paramount for rational troubleshooting and optimization. The process universally involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][11][12][13]

Causality of Key Components:

-

Palladium Catalyst: The reaction is initiated by a Pd(0) species. While catalysts like Pd(PPh₃)₄ are pre-activated, many protocols use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced in situ to the active Pd(0) state. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate both the oxidative addition and reductive elimination steps, expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.[6][14][15]

-

Aryl Halide (Electrophile): The C-X bond of the aryl halide is broken during oxidative addition. The reactivity follows the trend of bond strength: I > Br > OTf >> Cl.[10] While aryl iodides and bromides are common, modern catalyst systems have made the more economical and widely available aryl chlorides viable substrates.[15]

-

Organoboron Reagent (Nucleophile): Boronic acids, like our title compound, are generally stable, crystalline solids that are easy to handle.[16][17] However, the neutral boronic acid is not sufficiently nucleophilic for transmetalation.

-

The Base (The Activator): The base is arguably the most critical and multifaceted reagent. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[18][19][20] This boronate species is what participates in the transmetalation step, transferring its organic group to the palladium center.[16] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective and their selection can significantly impact reaction yield and rate.[6][11]

-

Solvent: The solvent system must solubilize the various organic and inorganic components. Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often mixed with water, are common choices.[10][12][21] The aqueous phase aids in dissolving the base and boronate complex, facilitating the reaction.

Application Protocol: Synthesis of a Biaryl Compound

This section details a representative protocol for the Suzuki-Miyaura coupling of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid with an aryl bromide.

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and may cause allergic skin reactions.[22] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[22][23]

-

Boronic Acids: Boronic acids can be eye and skin irritants.[24] Avoid generating dust and handle with appropriate PPE.[24][25]

-

Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. All operations should be conducted in a well-ventilated chemical fume hood.[26]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen. Reactions should be run under an inert atmosphere of nitrogen or argon.[26]

Materials and Equipment

-

Reagents:

-

Aryl Bromide (e.g., 4-Bromoanisole)

-

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, anhydrous powder)

-

Solvent System (e.g., 1,4-Dioxane and Water, degassed)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography eluent)

-

-

Equipment:

-

Round-bottom flask or reaction vial with a stir bar

-

Condenser

-

Schlenk line or balloon with nitrogen/argon supply

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Optimization Data

The choice of catalyst, base, and solvent is crucial for maximizing yield. The following table provides illustrative data from a typical screening process for the coupling of an ortho-substituted boronic acid.

| Entry | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 75 |

| 2 | Pd(PPh₃)₄ (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 88 |

| 3 | PdCl₂(dppf) (2%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 82 |

| 4 | PdCl₂(dppf) (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 92 |

| 5 | PdCl₂(dppf) (2%) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 85 |

Causality: As shown, the combination of a robust catalyst like PdCl₂(dppf) with a stronger base like K₃PO₄ (Entry 4) often provides superior yields for sterically demanding couplings.[11][27] K₃PO₄ is more effective at promoting the formation of the reactive boronate species compared to K₂CO₃.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-(tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Inerting the System: Evacuate and backfill the flask with nitrogen or argon three times. This is a critical step to remove oxygen which can deactivate the catalyst.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 0.02 equiv). The solid mixture may change color.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is essential to maintain an oxygen-free environment.

-

Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 2-12 hours. Monitor the reaction's progress by periodically analyzing aliquots using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting aryl bromide is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers. The desired biaryl product will move into the organic phase, while inorganic salts and boronic acid byproducts remain in the aqueous phase.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.[11][28]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry, and calculate the final isolated yield.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong or soluble base.3. Poor quality or decomposed boronic acid. | 1. Ensure the reaction setup is strictly anaerobic; use freshly degassed solvents.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Use freshly purchased or purified boronic acid. |

| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be promoted by excess water, high temperatures, or certain catalyst/base combinations. | 1. Use anhydrous base and solvents if possible.2. Lower the reaction temperature.3. Use a 1:1 or slightly higher ratio of boronic acid to aryl halide. |

| Homo-coupling | Formation of Ar¹-Ar¹ or Ar²-Ar². Often caused by oxygen contamination leading to side reactions. | 1. Rigorously exclude oxygen from the reaction.2. Use a different palladium catalyst or ligand system. |

Conclusion

The Suzuki-Miyaura cross-coupling is a robust and versatile tool for the synthesis of biaryl compounds. By leveraging specialized reagents like 2-(tetrahydro-2H-pyran-4-yl)phenylboronic acid, chemists can readily access novel molecular architectures with high potential in drug discovery and materials science. Success in this reaction hinges on a solid understanding of the catalytic cycle and the specific role of each component. Careful selection of the catalyst, base, and solvent, combined with meticulous execution under anaerobic conditions, will consistently lead to high yields of the desired biaryl product. This guide provides the foundational knowledge and a practical framework to empower researchers to confidently apply this powerful transformation in their own laboratories.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Cedeño, M. D. L. Á., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

-

Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Pérez-Temprano, M. H., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

Sut, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

- Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Organic Chemistry.

-

Johansson, H., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Old, D. W., et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.

-

ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Sut, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Sharma, P., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

-

ResearchGate. Examples of biaryl structure applications. [Link]

-

Jana, A., et al. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ResearchGate. Examples of biaryl‐containing drugs and agrochemicals. [Link]

-

Fiveable. Biaryl Synthesis Definition. [Link]

-

Wikipedia. List of purification methods in chemistry. [Link]

-

Miyaura, N. (2005). Recent Developments of Biaryl Synthesis via Cross-coupling Reactions of Areneboronic Acid Derivatives. Semantic Scholar. [Link]

- Pinto, L. H. S., et al. (2016). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Dodda, L. S., et al. (2014). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation. [Link]

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. westliberty.edu [westliberty.edu]

- 23. rtong.people.ust.hk [rtong.people.ust.hk]

- 24. fishersci.com [fishersci.com]

- 25. leapchem.com [leapchem.com]

- 26. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 27. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for THP-Substituted Boronic Acids

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded for its development.[1][2] The reaction's popularity stems from its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[3] Boronic acids and their derivatives are key nucleophilic partners in this transformation, essential for constructing complex molecular architectures, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[4][5]

However, the inherent reactivity of the boronic acid moiety can be a double-edged sword. Certain boronic acids, especially those that are electron-deficient, vinylic, or heterocyclic, can be prone to side reactions like protodeboronation under the basic conditions of the coupling reaction.[6] To mitigate this instability and expand the synthetic utility of these valuable reagents, a common strategy is the use of protecting groups. The tetrahydropyranyl (THP) group is a well-established and effective protecting group for alcohols, valued for its low cost, ease of introduction, and general stability under neutral to basic conditions.[7][8] By converting a hydroxyl-functionalized boronic acid to its THP ether, chemists can mask the reactive hydroxyl group, preventing unwanted side reactions and improving the substrate's stability and solubility, thereby enabling its successful participation in cross-coupling.

This application note provides a comprehensive guide for researchers on the effective use of THP-substituted boronic acids in palladium-catalyzed cross-coupling reactions. It details the underlying mechanistic principles, key experimental considerations, and step-by-step protocols for both the synthesis of THP-protected substrates and their subsequent use in Suzuki-Miyaura coupling.

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group

The THP group is an acetal formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[9] Its utility in the context of boronic acid chemistry is multifaceted.

-

Stability and Compatibility : The THP ether linkage is robust under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases, which are often features of cross-coupling reaction environments.[8][9] This stability ensures the protecting group remains intact throughout the Suzuki-Miyaura catalytic cycle.

-

Modulation of Reactivity : By protecting a peripheral hydroxyl group on a boronic acid molecule, the THP group prevents potential interference with the palladium catalyst or unwanted side reactions, ensuring the desired C-C bond formation proceeds cleanly.

-

Enhanced Solubility : The incorporation of the THP group can increase the solubility of the boronic acid derivative in the organic solvents typically used for cross-coupling reactions, leading to more homogeneous reaction mixtures and improved reaction kinetics.[7]

-

Controlled Deprotection : A key advantage of the THP group is its lability under acidic conditions.[7][9] It can be readily removed post-coupling using mild acidic hydrolysis, regenerating the free hydroxyl group without disturbing the newly formed C-C bond. Care must be taken during certain reaction workups or purification steps (e.g., silica gel chromatography) to avoid premature cleavage.

Mechanism of the Suzuki-Miyaura Cross-Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10] The generally accepted mechanism comprises three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner (R¹-X), forming a square-planar Pd(II) complex.[1]

-

Transmetalation : The organic moiety from the boron reagent (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex (R²-B(OH)₃⁻). This species then exchanges its organic group with the halide on the Pd(II) complex.[3][10]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols and Key Considerations

Successful cross-coupling of THP-substituted boronic acids requires careful selection of reaction parameters to ensure both high coupling efficiency and the preservation of the acid-labile THP protecting group.

Protocol 1: Synthesis of a THP-Protected Hydroxyphenylboronic Acid

This protocol describes the protection of 4-hydroxyphenylboronic acid as a representative example.

Materials:

-

4-Hydroxyphenylboronic acid

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylboronic acid (1.0 equiv).

-

Dissolve the boronic acid in anhydrous DCM (approx. 0.2 M concentration).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv) to the solution.

-

Add a catalytic amount of PPTS (0.05 equiv).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the pure 4-((tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid.

Causality Note: The use of a mild acid catalyst like PPTS is crucial to promote the formation of the THP ether without causing significant degradation of the boronic acid moiety.[7] Anhydrous conditions prevent premature hydrolysis of the DHP and the product.

Protocol 2: Suzuki-Miyaura Coupling of a THP-Protected Boronic Acid with an Aryl Bromide

This protocol outlines a general procedure for the cross-coupling reaction.

Materials:

-

THP-protected boronic acid (e.g., from Protocol 1) (1.2 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the THP-protected boronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Prepare the solvent mixture (e.g., Dioxane/H₂O 4:1) and degas it thoroughly by sparging with an inert gas for 20-30 minutes.

-

Using a syringe, add the degassed solvent to the reaction flask.

-

Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction's progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl product.

Key Considerations Summary:

| Parameter | Recommended Choice(s) | Rationale & Causality |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Catalyst choice depends on the reactivity of the coupling partners. Pd(PPh₃)₄ is a general-purpose, reliable choice. More advanced catalysts with bulky, electron-rich phosphine ligands can improve yields for challenging substrates.[3][11] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong, inorganic base is required to activate the boronic acid for transmetalation.[3] These bases are typically not strong enough to cause significant cleavage of the THP group under the reaction conditions. Avoid strong aqueous acids during workup. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. Water is often necessary for the base to effectively activate the boronic acid.[2] The choice of organic solvent affects solubility and reaction temperature. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The temperature should be optimized to balance reaction rate against potential thermal degradation or THP cleavage. |

| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxidation by air, which can deactivate it and lead to side reactions like the homocoupling of boronic acids.[2] A properly degassed, inert atmosphere is critical for reproducibility and high yields. |

Representative Substrate Scope

The following table illustrates the versatility of the protocol with various coupling partners.

| Entry | Aryl Halide | THP-Boronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-((THP)oxy)phenylboronic acid | 4-Methoxy-4'-((THP)oxy)-1,1'-biphenyl | 92% |

| 2 | 3-Bromopyridine | 4-((THP)oxy)phenylboronic acid | 3-(4'-((THP)oxy)phenyl)pyridine | 85% |

| 3 | 1-Bromo-4-nitrobenzene | 3-((THP)oxy)phenylboronic acid | 4-Nitro-3'-((THP)oxy)-1,1'-biphenyl | 88% |

| 4 | 2-Chlorotoluene | 4-((THP)oxy)phenylboronic acid | 2-Methyl-4'-((THP)oxy)-1,1'-biphenyl | 78% |

(Yields are representative and may vary based on specific reaction conditions and scale.)

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently degassed system; Low reaction temperature; Improper base or solvent. | Use fresh catalyst; Ensure rigorous degassing of solvents and reaction vessel; Increase temperature in 10 °C increments; Screen alternative bases (e.g., K₃PO₄) or solvents. |

| Premature THP Deprotection | Accidental exposure to acid (e.g., on silica gel during chromatography); Hydrolysis at high temperatures. | Neutralize silica gel with triethylamine before chromatography; Reduce reaction time or temperature; Ensure workup is performed under neutral or basic conditions. |

| Protodeboronation of Boronic Acid | Base too strong or reaction time too long; Presence of excess water. | Use a milder base (e.g., K₂CO₃); Reduce reaction time; Use a less aqueous solvent system if possible.[6] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative side reactions. | Improve degassing procedure; Ensure a tight seal on the reaction vessel to maintain an inert atmosphere.[2] |

Applications in Drug Discovery

The ability to construct complex biaryl and heteroaryl scaffolds is central to modern medicinal chemistry and drug development.[12] Many bioactive molecules contain hydroxyl-substituted aryl rings. The THP protection strategy allows for the late-stage introduction of these motifs via robust Suzuki-Miyaura coupling. This enables chemists to synthesize libraries of analogues for structure-activity relationship (SAR) studies, optimizing properties like target binding, solubility, and metabolic stability.[13] The chemoselective nature of the reaction allows for the preservation of other sensitive functional groups within the molecule, making it an invaluable tool for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[14]

Conclusion

The use of THP-substituted boronic acids in palladium-catalyzed cross-coupling reactions is a reliable and effective strategy for the synthesis of complex organic molecules. The THP group provides excellent stability under typical Suzuki-Miyaura conditions while allowing for facile deprotection when desired. By carefully selecting the catalyst, base, and solvent system, and by maintaining a rigorously inert atmosphere, researchers can achieve high yields of coupled products. The protocols and considerations outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to successfully implement this powerful methodology in their research endeavors.

References

-

VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-189. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(25), 7976-7987. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

M. S. S. N. B. Singh, et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 833. [Link]

-

Ball, N. D., et al. (2010). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Organic Letters, 11(17), 3954–3957. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

-

Damien, H., & Voisin-Chiret, A. S. (2020). Chemoselective Suzuki–Miyaura cross-coupling reaction of 9 with various boronic species. ResearchGate. [Link]

-

ResearchGate. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]

-

Mino, T., et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett. [Link]

-

University of Pennsylvania ScholarlyCommons. (2020). Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. [Link]

-

Royal Society of Chemistry. (2011). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. [Link]

-

ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]

-

Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

Application Notes & Protocols: The Utility of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid in Modern Medicinal Chemistry

Abstract

This technical guide provides medicinal chemists, researchers, and drug development professionals with a comprehensive overview of the applications of 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid. This building block is of significant interest due to the convergence of two critical structural motifs: the versatile phenylboronic acid handle for palladium-catalyzed cross-coupling reactions and the saturated tetrahydropyran (THP) ring, a privileged scaffold in medicinal chemistry for enhancing pharmacokinetic properties. We will delve into the mechanistic underpinnings of its primary application in Suzuki-Miyaura cross-coupling, provide detailed, field-tested protocols for its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitor backbones, and outline robust methods for product characterization. The causality behind experimental choices, troubleshooting, and data interpretation are emphasized to ensure reproducible and successful outcomes in a research setting.

Introduction: A Building Block of Strategic Importance

The design of novel therapeutic agents is a meticulous process of assembling molecular architectures that can effectively interact with biological targets. Boronic acids and their derivatives are indispensable tools in this endeavor, primarily due to their utility as coupling partners in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2][3] The subject of this guide, 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, is a bifunctional reagent of increasing importance.

-

The Phenylboronic Acid Moiety: This functional group is a stable, generally non-toxic, and easily handled precursor for introducing a substituted phenyl ring into a target molecule.[2][4] Its reactivity in palladium-catalyzed cycles is well-understood and highly reliable.[3]

-

The Tetrahydropyran (THP) Moiety: The THP ring is a common "Fsp³-rich" scaffold found in numerous marketed drugs.[5] Its inclusion in a drug candidate can significantly improve physicochemical properties by:

-

Increasing Solubility: The oxygen atom can act as a hydrogen bond acceptor.

-

Modulating Lipophilicity: It can replace less desirable aromatic or flat ring systems.

-

Improving Metabolic Stability: Saturated rings are often less susceptible to oxidative metabolism.

-

Providing Defined 3D Geometry: The chair conformation of the THP ring can orient substituents in precise vectors for optimal binding to a protein target.[6]

-

This guide focuses on the practical application of this reagent, particularly in the synthesis of PARP inhibitors, a class of anticancer drugs where such scaffolds are frequently employed.[7][8][9]

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of boronic acids, which can be susceptible to dehydration to form boroxines.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₅BO₃ | Calculated |

| Molecular Weight | 206.05 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Typical observation |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) | Best practice to prevent degradation.[10] |

| Key Functional Groups | Boronic acid (-B(OH)₂), Phenyl ring, Tetrahydropyran ring | Structural analysis |

| Primary Application | Suzuki-Miyaura cross-coupling partner | [3][11] |

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for constructing biaryl systems.[1][11] Understanding its catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Causality in the Catalytic Cycle:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. The reactivity order is typically I > Br > OTf >> Cl.[11]

-

Transmetalation: This is often the rate-determining step. The boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [-B(OH)₃]⁻.[3] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the catalytically active Pd(0) species.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Spotlight: Synthesis of a PARP Inhibitor Core Structure

Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in the DNA single-strand break repair pathway.[8] Inhibiting PARP in cancers with defects in other DNA repair pathways (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of targeted anticancer drugs.[7][12] Many advanced PARP inhibitors utilize complex heterocyclic systems, which are often constructed via Suzuki-Miyaura coupling.

Here, we provide a representative protocol for coupling 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid with a generic brominated heterocyclic core, a common step in the synthesis of molecules like Olaparib or Talazoparib analogues.[9][12]

Experimental Protocol

Reaction Scheme: (Generic Brominated Heterocycle) + 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid → Coupled Product

Materials & Reagents:

-

Brominated Heterocycle (e.g., 2-bromopyridine derivative): 1.0 eq

-

2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid: 1.2 - 1.5 eq

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): 2-5 mol%

-

Base: Potassium Carbonate (K₂CO₃), anhydrous powder: 2.0 - 3.0 eq

-

Solvent: 1,4-Dioxane / Water (4:1 or 5:1 v/v), degassed

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Flash chromatography system

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the brominated heterocycle (1.0 eq), 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.3 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The reaction mixture should be a suspension. Rationale: The water is essential for dissolving the base and facilitating the formation of the active boronate species.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes. The reaction is complete when the limiting reagent (typically the bromo-heterocycle) is consumed (usually 4-12 hours).

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute with Ethyl Acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with Ethyl Acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of solvents (e.g., Hexanes/Ethyl Acetate) to afford the pure coupled product.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Reaction Stalls | Inactive catalyst; Insufficient base; Low temperature | Add a fresh portion of catalyst. Use a stronger base like Cs₂CO₃. Ensure the reaction temperature is adequate. |